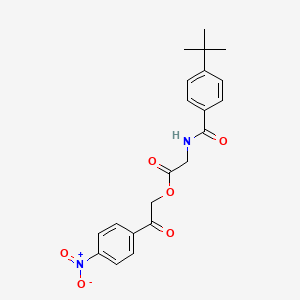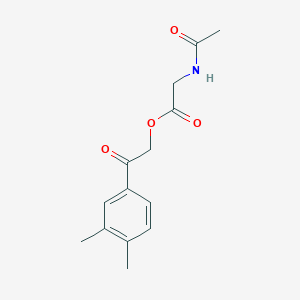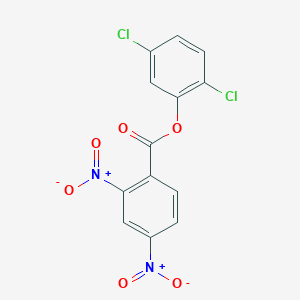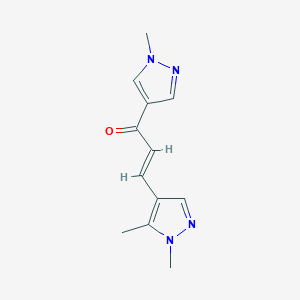
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one
説明
Synthesis Analysis
The synthesis of pyrazole derivatives often involves regiospecific reactions, where the identification of regioisomers can be challenging and typically requires spectroscopic techniques and single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009). Synthesis methods can include condensation reactions in the presence of specific solvents and catalysts to achieve high yields and desired structural configurations (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using various spectroscopic methods and X-ray crystallography, revealing complex molecular geometries, hydrogen-bonding patterns, and conformational differences. These analyses are crucial for confirming the synthesized compounds' structures and understanding their molecular frameworks (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including hydrogen bonding interactions that contribute to their stability and reactivity. The chemical behavior of these compounds can be influenced by substituents and the molecular structure, affecting their potential applications and interactions with other molecules (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structure, can be determined through experimental studies. These properties are essential for the compounds' practical applications and can be influenced by their molecular structure and substituents (Bade & Vedula, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are key aspects of pyrazole derivatives. Studies often focus on understanding these properties through synthetic methods and reaction mechanisms to develop compounds with desired characteristics for various applications (Esquius, Pons, Yáñez, Ros, Solans, & Font‐Bardia, 2000).
科学的研究の応用
IgE-Mediated Hypersensitivity to Pyrazolone Drugs
This compound is related to pyrazolones, which have been studied in the context of IgE-mediated hypersensitivity reactions, particularly with drugs like propyphenazone. Such studies have explored the mechanisms behind immediate-type adverse reactions to these drugs (Himly et al., 2003).
Synthesis of Pyridazinones and Pyridines
There's research on synthesizing new compounds using pyrazolone derivatives, which includes the synthesis of pyridazinones and pyridines, highlighting its role in creating new chemical entities (Sayed et al., 2002).
Palladium(II) Complexes
The compound is structurally related to 3-(pyrazol-1-yl)propanamide derivatives used in the formation of palladium(II) complexes. These complexes have been studied for their structural properties and potential applications in catalysis and materials science (Palombo et al., 2019).
Antioxidant, Antitumor, and Antimicrobial Activities
Studies have been conducted on pyrazolopyridine derivatives for their antioxidant, antitumor, and antimicrobial activities, indicating the potential for pharmaceutical applications (El‐Borai et al., 2013).
Antimicrobial Activity of Pyrazole Derivatives
Research into the antimicrobial properties of pyrazole derivatives, including their synthesis and characterization, suggests potential applications in combating bacterial and fungal infections (Swarnkar et al., 2014).
Structural Characterization and Theoretical Modeling
Structural characterization and theoretical modeling of metal complexes with pyrazole derivatives have been explored. Such studies can contribute to the understanding of molecular interactions and the development of new materials (Kovalchukova et al., 2017).
特性
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-10(6-14-16(9)3)4-5-12(17)11-7-13-15(2)8-11/h4-8H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFHDGLLSLDLJD-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4622385.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4622408.png)
![1-allyl-4-[2-(4-chloro-3-methylphenoxy)propanoyl]piperazine](/img/structure/B4622414.png)
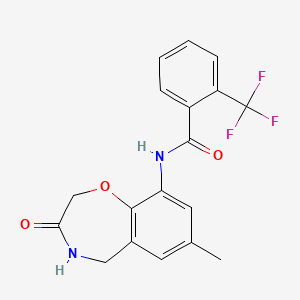
![N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4622442.png)
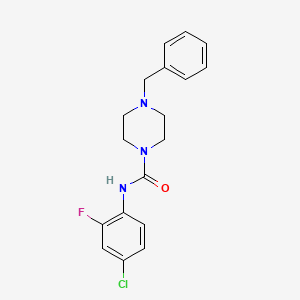
![ethyl 4-(3-fluorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4622453.png)
![2-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4622460.png)
